2-[(2-Fluorobenzoyl)amino]propanoic acid
Description
Contextualization within Amide-Containing Compounds and Fluorinated Organic Molecules Research
2-[(2-Fluorobenzoyl)amino]propanoic acid is a member of two significant classes of molecules in organic and medicinal chemistry: amide-containing compounds and fluorinated organic molecules.
Amide-Containing Compounds: The amide bond is a fundamental functional group in chemistry and biology, most notably forming the backbone of peptides and proteins. N-acyl amino acids, such as this compound, are a specific subclass of amides that have demonstrated a wide range of biological activities. nih.govwikipedia.org They are recognized for their roles in various physiological and pathological processes. wikipedia.org The amide linkage in these molecules is crucial for their structural integrity and their ability to interact with biological targets.
Fluorinated Organic Molecules: The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.govmdpi.com Fluorine's unique properties, such as its high electronegativity and small size, can influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. mdpi.comnbinno.com The presence of a 2-fluorobenzoyl group in this compound suggests that it may possess some of these advantageous properties. Research has shown that fluorinated benzamides are a key area of interest in structural science and pharmaceutical development. mdpi.com
The combination of an amide linkage and a fluorine atom within the same molecule makes this compound a compound of interest for researchers exploring the synthesis and properties of novel bioactive molecules.
Significance in Chemical Biology and Medicinal Chemistry Research (Excluding Clinical Applications)
While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest potential significance in several areas of non-clinical research.
In chemical biology , N-acyl amino acids are studied as signaling molecules and for their role in various biological pathways. nih.gov The introduction of a fluorinated benzoyl group could create a useful chemical probe to study these pathways. The fluorine atom can serve as a reporter for 19F NMR spectroscopy, a powerful technique for studying molecular interactions and conformations without the need for isotopic labeling. nih.gov
In medicinal chemistry , the development of novel therapeutic agents often involves the synthesis and screening of libraries of related compounds. This compound could serve as a scaffold or building block in the discovery of new drug candidates. The propanoic acid moiety is a common feature in many bioactive compounds, and the fluorobenzoyl group can be systematically varied to explore structure-activity relationships. The synthesis of related N-acyl amino acids has been a subject of interest for their potential therapeutic applications. science.gov For example, fluorinated amino acids have been investigated for their potential as PET imaging agents for cancer diagnosis. nih.govnih.gov
Overview of Current Research Landscape and Gaps for this compound
The current research landscape for this compound appears to be in its nascent stages. While the broader classes of N-acyl amino acids and fluorinated organic molecules are well-researched, this specific compound has not been the subject of extensive investigation, as evidenced by the limited number of dedicated research articles.
The primary gap in the research is the lack of comprehensive studies on its synthesis, characterization, and biological activity. While its synthesis can be inferred from standard organic chemistry reactions, such as the acylation of alanine (B10760859) with 2-fluorobenzoyl chloride, detailed optimization and characterization are not widely reported.
Furthermore, there is a significant opportunity to explore the biological properties of this compound. Systematic screening of this compound and its analogs against various biological targets could uncover novel activities. Investigating its metabolic stability and pharmacokinetic properties would also be a valuable contribution to the field.
The absence of detailed research on this compound represents a clear gap in the scientific literature. Future research efforts could focus on the following areas:
Optimized Synthesis and Characterization: Development of efficient and scalable synthetic routes, followed by thorough spectroscopic and crystallographic characterization.
Biological Screening: Evaluation of its activity in a wide range of in vitro and cell-based assays to identify potential biological targets.
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogs to understand how structural modifications impact its activity.
Biophysical and Structural Studies: Utilization of techniques like 19F NMR and X-ray crystallography to study its interactions with biomolecules.
By addressing these research gaps, the scientific community can gain a deeper understanding of the potential of this compound as a tool for chemical biology and a lead compound in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQXEFUAUOMLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Fluorobenzoyl Amino Propanoic Acid and Its Derivatives
Established Synthetic Routes to 2-[(2-Fluorobenzoyl)amino]propanoic acid
Established synthetic routes to this compound primarily rely on conventional amide bond formation strategies. These methods are well-documented in organic chemistry and are widely used for the synthesis of a variety of N-acyl amino acids.
Amide Bond Formation Strategies in the Synthesis of this compound
The most common and direct method for the synthesis of this compound is the acylation of alanine (B10760859) with an activated derivative of 2-fluorobenzoic acid. A prominent example of this is the Schotten-Baumann reaction, which is conducted under basic conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction typically involves the use of an acid chloride, in this case, 2-fluorobenzoyl chloride, which reacts with alanine dissolved in an aqueous basic solution, such as sodium hydroxide. wikipedia.orgorganic-chemistry.orgresearchgate.net The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, thereby driving the equilibrium towards the formation of the amide product. wikipedia.org
Alternatively, standard peptide coupling methods can be employed. These methods involve the activation of the carboxylic acid group of 2-fluorobenzoic acid with a coupling reagent to facilitate its reaction with the amino group of alanine or its ester derivative. scielo.org.mxresearchgate.net Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. scielo.org.mxresearchgate.net The reaction is typically carried out in an inert organic solvent. If an ester of alanine is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid product.
A general representation of these two primary strategies is depicted below:
Scheme 1: General Synthetic Routes to this compound
Route A: Schotten-Baumann Conditions

Reaction of 2-fluorobenzoyl chloride with alanine in the presence of a base.
Route B: Peptide Coupling

Coupling of 2-fluorobenzoic acid with an alanine ester using a coupling agent, followed by hydrolysis.
A summary of common reagents used in these established methods is provided in the interactive table below.
| Reagent Type | Examples | Role in Synthesis |
| Acylating Agent | 2-Fluorobenzoyl chloride | Provides the 2-fluorobenzoyl group. |
| Amino Acid | D-Alanine, L-Alanine, or DL-Alanine | The propanoic acid backbone. |
| Base (Schotten-Baumann) | Sodium hydroxide, Potassium carbonate | Neutralizes HCl byproduct. |
| Coupling Agents | DCC, EDAC | Activates the carboxylic acid. |
| Additives | HOBt, DMAP | Suppresses side reactions. |
| Solvents | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Reaction medium. |
Precursor Synthesis and Functional Group Transformations for this compound
The key precursors for the synthesis of this compound are 2-fluorobenzoic acid and alanine. 2-Fluorobenzoic acid is a commercially available compound that can also be synthesized through various methods, such as the oxidation of 2-fluorotoluene. Alanine is one of the proteinogenic amino acids and is readily available in both its enantiomeric forms (L-alanine and D-alanine) and as a racemic mixture.
A crucial functional group transformation in the context of the Schotten-Baumann approach is the conversion of 2-fluorobenzoic acid to the more reactive 2-fluorobenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. For instance, refluxing 2-fluorobenzoic acid with thionyl chloride in an inert solvent like benzene (B151609) effectively yields 2-fluorobenzoyl chloride.
Novel and Stereoselective Synthesis of this compound
As this compound contains a stereocenter at the alpha-carbon of the propanoic acid moiety, the development of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound is of significant interest.
Asymmetric Synthetic Approaches to this compound
Asymmetric synthesis of this compound can be achieved by starting with an enantiomerically pure form of alanine (either L-alanine or D-alanine). The acylation reaction, under either Schotten-Baumann or peptide coupling conditions, generally proceeds without racemization of the chiral center.
Another powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. In this context, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated with 2-fluorobenzoyl chloride. williams.edusantiago-lab.comscielo.org.mx The resulting N-acyl oxazolidinone can then be used in a diastereoselective synthesis of the amino acid moiety, for example, through an enolate alkylation. Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched N-acylated amino acid. williams.edusantiago-lab.com This approach allows for a high degree of stereocontrol.
The general principle of using an Evans-type chiral auxiliary is outlined below:
Scheme 2: Asymmetric Synthesis using a Chiral Auxiliary

Enantioselective Catalysis in the Synthesis of this compound
Enantioselective catalysis offers a more atom-economical approach to stereoselective synthesis. One potential strategy is the kinetic resolution of racemic this compound. In this process, a chiral catalyst selectively promotes the reaction of one enantiomer over the other, allowing for the separation of the unreacted enantiomer and the product of the reacted enantiomer. For example, enzymatic hydrolysis of a racemic mixture of N-acyl amino acids is a well-established method for obtaining enantiomerically pure amino acids.
More advanced catalytic methods could involve the enantioselective N-acylation of a prochiral precursor or the dynamic kinetic resolution of racemic alanine or its derivatives, where the undesired enantiomer is continuously racemized and converted to the desired product. While specific examples for this compound are not extensively reported, the principles of enantioselective catalysis in amino acid synthesis are well-established and could be adapted for this target molecule.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. A key focus in this area is the replacement of hazardous solvents with more environmentally benign alternatives. ijirset.com Traditional peptide synthesis often utilizes solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), which have significant toxicity concerns. researchgate.netijirset.com Research has identified greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, and propylene (B89431) carbonate that can be used in both solution-phase and solid-phase peptide synthesis. researchgate.netijirset.com
Another tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. ijirset.com The development of catalytic direct amidation methods, which avoid the use of stoichiometric coupling agents, is an active area of research. worktribe.comrsc.org Organoboron catalysts, for instance, have shown promise in promoting the direct dehydrative coupling of carboxylic acids and amines. rsc.org
Furthermore, the use of biocatalysis, employing enzymes to carry out the amide bond formation, represents a highly green approach. nih.gov Enzymatic synthesis can often be performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents.
The table below summarizes some green chemistry considerations for the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Examples of Greener Alternatives |
| Safer Solvents | Replacement of hazardous solvents in coupling and purification steps. | 2-Methyltetrahydrofuran, Ethyl Acetate, Propylene Carbonate, Water. researchgate.netijirset.com |
| Atom Economy | Use of catalytic methods to reduce waste from stoichiometric reagents. | Catalytic direct amidation with organoboron catalysts. rsc.org |
| Use of Renewable Feedstocks | Not directly applicable to the core synthesis but relevant for solvent choice. | Bio-derived solvents. |
| Design for Energy Efficiency | Performing reactions at ambient temperature and pressure. | Enzymatic synthesis. nih.gov |
| Catalysis | Use of catalysts instead of stoichiometric reagents. | Enzymatic catalysis, organocatalysis. worktribe.comnih.gov |
Solvent-Free or Aqueous Media Synthesis of this compound
Traditional methods for synthesizing N-acyl amino acids often rely on organic solvents. However, the development of synthetic protocols in aqueous media or under solvent-free conditions offers significant environmental benefits. One common approach for the synthesis of this compound in an aqueous environment is the Schotten-Baumann reaction. This method involves the acylation of the amino group of alanine with 2-fluorobenzoyl chloride under alkaline conditions, typically in the presence of a base like sodium hydroxide. The reaction is generally carried out in water, which acts as a solvent and helps to control the pH. uni-duesseldorf.de
Enzymatic synthesis presents another green alternative for the production of N-acyl amino acids. uni-duesseldorf.denih.gov Aminoacylases, for instance, can catalyze the acylation of amino acids with fatty acids in aqueous media. nih.gov While traditionally used for the synthesis of surfactants, this methodology can be adapted for the synthesis of this compound by utilizing an appropriate 2-fluorobenzoyl donor. The use of enzymes offers high selectivity and operates under mild reaction conditions, reducing energy consumption and by-product formation. nih.gov
Solvent-free approaches, often assisted by microwave irradiation, can also be employed for the direct amidation of carboxylic acids and amines. mdpi.com In the case of this compound, this would involve the direct reaction of 2-fluorobenzoic acid and alanine. The absence of a solvent simplifies the purification process and reduces chemical waste.
| Method | Reactants | Solvent/Conditions | Key Advantages |
| Schotten-Baumann Reaction | Alanine, 2-Fluorobenzoyl chloride | Aqueous, alkaline | Utilizes water as a green solvent, well-established method. uni-duesseldorf.de |
| Enzymatic Synthesis | Alanine, 2-Fluorobenzoyl donor | Aqueous, mild conditions | High selectivity, environmentally friendly, reduced energy consumption. nih.govnih.gov |
| Solvent-Free Synthesis | 2-Fluorobenzoic acid, Alanine | Solvent-free, microwave-assisted | Reduced waste, simplified purification, rapid reaction times. mdpi.com |
Catalyst Development for Sustainable Production of this compound
The development of efficient catalysts is crucial for the sustainable production of amides like this compound. Catalytic methods aim to replace stoichiometric activating reagents, which generate significant amounts of waste. scispace.com
Biocatalysis: Lipases are a class of enzymes that have shown great promise in catalyzing amide bond formation. rsc.org For instance, Candida antarctica lipase (B570770) B (CALB) can be used for the direct amidation of carboxylic acids with amines in green solvents. nih.gov This enzymatic approach avoids the need for toxic coupling agents and often results in high yields and purity. The application of such a biocatalyst could provide a sustainable route to this compound from 2-fluorobenzoic acid and alanine.
Homogeneous and Heterogeneous Catalysis: Boron-based catalysts, such as boric acid and borate (B1201080) esters, have emerged as effective catalysts for direct amidation reactions. catalyticamidation.infotomsheppard.info These catalysts are generally low-cost and can operate under relatively mild conditions. Metal-based catalysts, including those based on titanium and zirconium, have also been investigated for protecting-group-free amidation of amino acids. researchgate.net The development of heterogeneous catalysts is particularly attractive for industrial applications as they can be easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process.
| Catalyst Type | Example | Reaction Conditions | Advantages |
| Biocatalyst | Candida antarctica lipase B (CALB) | Green solvents, mild temperatures | High selectivity, biodegradable, minimal waste. nih.gov |
| Boron-Based Catalyst | Boric Acid, Borate Esters | Typically requires heat and water removal | Low cost, readily available, effective for direct amidation. catalyticamidation.infotomsheppard.info |
| Metal-Based Catalyst | Ti/Zr salts | Varies with specific catalyst | Can facilitate protecting-group-free synthesis. researchgate.net |
Derivatization Strategies of this compound for Research Purposes
The derivatization of this compound is a key strategy in medicinal chemistry and chemical biology to explore its biological activities and to develop tools for biochemical studies.
Synthesis of Ester and Amide Analogues for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental in drug discovery to understand how chemical structure relates to biological activity. By systematically modifying the structure of a lead compound, such as this compound, and assessing the biological activity of the resulting analogues, researchers can identify key structural features responsible for its effects.
Ester Analogues: The carboxylic acid moiety of this compound can be readily converted into a variety of esters. This is typically achieved by reacting the parent acid with an alcohol in the presence of an acid catalyst or by using coupling agents. The synthesis of ester analogues allows for the exploration of how changes in steric bulk, lipophilicity, and electronic properties at this position affect biological activity. For example, a series of ester analogues of a benzothiazole (B30560) derivative were synthesized to study their potential as molecular probes. nih.gov
Amide Analogues: Similarly, the carboxylic acid can be converted into a range of primary, secondary, or tertiary amides by coupling with the corresponding amines. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are commonly employed for this transformation. nih.gov The synthesis of amide analogues introduces a hydrogen bond donor/acceptor group, which can significantly influence interactions with biological targets. SAR studies on pyrrolidine (B122466) amide derivatives as enzyme inhibitors have demonstrated the importance of the amide functionality for potency and selectivity. nih.gov
| Analogue Type | Synthetic Method | Purpose in SAR Studies |
| Ester Analogues | Acid-catalyzed esterification, use of coupling agents | Investigate the role of size, lipophilicity, and electronics of the carboxylate replacement. nih.gov |
| Amide Analogues | Amide coupling using reagents like EDC/HOBt | Explore the impact of hydrogen bonding capabilities and steric hindrance at the carboxylate position. nih.govnih.gov |
Introduction of Reporter Groups for Biochemical Probe Development
Biochemical probes are essential tools for studying biological processes in living systems. By attaching a reporter group to a molecule of interest, its localization, interactions, and dynamics can be monitored.
Fluorophores: A common strategy is to couple a fluorescent dye to the molecule. This can be achieved by forming an amide or ester linkage between the carboxylic acid of this compound and a fluorophore containing a reactive amine or alcohol group. These fluorescently labeled probes can then be used in techniques such as fluorescence microscopy and flow cytometry to visualize the distribution of the compound in cells.
Biotinylation: The introduction of a biotin (B1667282) tag allows for the affinity-based purification and detection of interacting biomolecules. Biotin can be attached to this compound through its carboxylic acid group using standard biotinylation reagents. The resulting biotinylated probe can be used in pull-down assays to identify binding partners from cell lysates.
Click Chemistry Handles: The incorporation of bioorthogonal functional groups, such as azides or alkynes, allows for the specific labeling of the molecule in a complex biological environment through "click" chemistry. researchgate.net For instance, an azide- or alkyne-containing amine could be coupled to the carboxylic acid of this compound. The resulting probe can be introduced into a biological system, and then a corresponding alkyne- or azide-functionalized reporter group (e.g., a fluorophore or affinity tag) can be attached in situ. This approach is particularly powerful for studying the metabolic fate and target engagement of the compound.
| Reporter Group | Method of Introduction | Application |
| Fluorophore | Amide or ester coupling | Cellular imaging, fluorescence-based assays. |
| Biotin | Amide coupling with biotinylation reagent | Affinity purification, pull-down assays, western blotting. |
| Azide/Alkyne | Amide coupling with azide/alkyne-containing linker | Bioorthogonal labeling, in situ detection and proteomics. researchgate.net |
Structural Elucidation and Conformational Analysis of 2 2 Fluorobenzoyl Amino Propanoic Acid
Conformational Analysis of 2-[(2-Fluorobenzoyl)amino]propanoic acid
The conformational landscape of this compound, a molecule possessing multiple rotatable bonds, is crucial for understanding its chemical behavior and potential biological activity. The presence of the N-acyl group and the ortho-fluoro substituent on the benzoyl moiety introduces specific steric and electronic effects that dictate the molecule's preferred three-dimensional structure.
Rotameric Preferences and Energy Landscapes
The conformational flexibility of this compound arises primarily from the rotation around the amide bond (C(O)-N), the N-Cα bond, and the Cα-C(carboxyl) bond of the alanine (B10760859) residue, as well as the C(aryl)-C(O) bond of the 2-fluorobenzoyl group. The rotation around the amide bond in N-acyl amino acids is generally restricted due to the partial double bond character of the C-N bond, leading to distinct cis and trans isomers. For most N-acyl-α-amino acids, the trans conformation, where the carbonyl oxygen and the α-proton are on opposite sides of the C-N bond, is sterically favored and thus more stable.
A computational study on ortho-substituted tertiary aromatic amides demonstrated that ortho-substitution generally increases the barrier to rotation around both the N-C(O) and C-C(O) bonds nsf.govnih.gov. This increased rotational barrier can lead to a more well-defined set of preferred conformers. The following table summarizes typical rotational barriers for related amide bonds, providing a general context for the expected energetic landscape.
| Bond | System | Rotational Barrier (kcal/mol) | Method |
| Amide C-N | N-methylformamide | ~20 | Experimental (NMR) |
| Amide C-N | N,N-dimethylformamide | ~21 | Experimental (NMR) |
| C(aryl)-C(O) | ortho-chloro-N,N-dimethylbenzamide | Increased vs. unsubstituted | Computational (DFT) nsf.gov |
| C(aryl)-C(O) | ortho-methyl-N,N-dimethylbenzamide | Increased vs. unsubstituted | Computational (DFT) nsf.gov |
Note: This table presents generalized data for illustrative purposes, as specific data for this compound is not available.
Influence of Fluorine on Conformational Dynamics
The introduction of a fluorine atom at the ortho position of the benzoyl group has profound electronic and steric consequences for the conformational dynamics of this compound.
Steric Effects: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), leading to increased steric hindrance. This steric repulsion between the fluorine atom and the adjacent amide group can significantly influence the rotational barrier around the C(aryl)-C(O) bond, favoring specific orientations that minimize this interaction. Computational studies on ortho-substituted benzamides have shown that such steric hindrance can lead to a higher energy barrier for rotation, effectively locking the molecule into a more restricted set of conformations nsf.gov.
Electronic Effects: Fluorine is the most electronegative element, and its presence induces a significant dipole moment in the C-F bond. This can lead to several intramolecular interactions that modulate the conformational landscape:
C-F···C=O Interaction: Research has also characterized a close, through-space interaction between a C-F bond and an amide carbonyl group nih.gov. This interaction, described as having some n→π* character, involves the lone pair of the fluorine interacting with the π* orbital of the carbonyl carbon. Interestingly, this interaction was found to lower the rotational barrier of the amide bond in a model system by disrupting the amide resonance nih.gov. This suggests a complex interplay of competing effects, where the fluorine atom can both stabilize certain conformations through hydrogen bonding and potentially increase the rate of interconversion between others by lowering the amide rotational barrier.
The net effect of the ortho-fluoro substituent on the conformational dynamics of this compound is therefore a composite of these steric and electronic influences. The molecule likely adopts a limited set of preferred conformations where the energetic penalties of steric clash are minimized, and stabilizing interactions like the N-H···F hydrogen bond are maximized. The dynamic interconversion between these conformers would be governed by rotational energy barriers that are themselves modulated by the unique properties of the fluorine atom.
The following table summarizes the potential influences of the ortho-fluoro substituent on the conformational parameters of this compound, based on studies of analogous compounds.
| Conformational Parameter | Influence of ortho-Fluoro Substituent | Rationale |
| C(aryl)-C(O) Rotational Barrier | Likely increased | Steric hindrance between the fluorine atom and the amide group restricts free rotation nsf.gov. |
| Preferred C(aryl)-C(O) Dihedral | Favors a conformation allowing for N-H···F intramolecular hydrogen bonding | The formation of a stable six-membered ring-like structure through hydrogen bonding provides conformational stabilization nih.gov. |
| Amide (C(O)-N) Rotational Barrier | Potentially decreased | Through-space C-F···C=O interaction can disrupt amide resonance, facilitating rotation around the C-N bond nih.gov. This effect may compete with the stabilizing influence of the N-H···F hydrogen bond. |
| Overall Conformational Rigidity | Increased | The combination of steric hindrance and specific intramolecular interactions (like hydrogen bonding) is expected to reduce the number of accessible low-energy conformations, leading to a more rigid structure compared to the non-fluorinated analogue. |
Biological and Biochemical Investigations of 2 2 Fluorobenzoyl Amino Propanoic Acid Excluding Clinical Data
Mechanism of Action at the Molecular and Cellular Level (Excluding Clinical Efficacy)
Intracellular Localization and Accumulation Mechanisms (In Vitro)
The intracellular localization and accumulation of 2-[(2-Fluorobenzoyl)amino]propanoic acid are likely governed by its structural nature as an N-acylated amino acid. By extension, it is probable that this compound utilizes amino acid transport systems to enter cells.
Numerous amino acid transporter systems have been identified, with the L-type amino acid transporter (LAT) system and the Alanine-Serine-Cysteine (ASC) transport system being prominent candidates for the uptake of such molecules. nih.gov The L-type system is a sodium-independent transporter, while the ASC system is sodium-dependent.
In vitro studies on other amino acid analogs have demonstrated that their uptake can be inhibited by known substrates of these transporters, suggesting a competitive mechanism. For instance, the uptake of a radiolabeled amino acid analog was significantly reduced in the presence of BCH, an L-type transporter inhibitor. nih.gov This suggests that this compound may accumulate in cells expressing high levels of these transporters.
The efficiency of transport and subsequent intracellular concentration would likely be influenced by the specific transporter subtypes expressed in a given cell line and the affinity of the compound for these transporters.
Table 1: Potential Intracellular Accumulation Mechanisms for this compound
| Transport System | Key Characteristics | Potential Role in Accumulation |
|---|---|---|
| L-type amino acid transporter (LAT) | Sodium-independent, transports large neutral amino acids. | A probable primary route for cellular uptake, leading to accumulation in tissues with high LAT expression. |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
While specific SAR studies on this compound are not available, insights can be drawn from research on analogous N-benzoyl-α-amino acid derivatives. researchgate.netscielo.org.mx
The biochemical activity of N-benzoyl-α-amino acid analogues is often sensitive to substitutions on both the benzoyl ring and the amino acid moiety.
Substituents on the Benzoyl Ring: The position and nature of substituents on the benzoyl ring can significantly impact biological activity. For instance, in a series of N-benzoyl-L-biphenylalanine derivatives, the introduction of specific substituents led to a substantial increase in potency as integrin antagonists. researchgate.net The fluorine atom at the 2-position of the benzoyl ring in this compound likely influences its electronic properties and conformational preferences, which in turn would affect its interaction with biological targets. Variations at other positions of the ring with different electron-donating or withdrawing groups would be expected to modulate activity.
Amino Acid Moiety: The nature of the amino acid side chain is also a critical determinant of activity. In studies of N-benzoyl amino esters, the side chain of the amino acid was found to be a key factor in their antifungal activity, with valine and tryptophan derivatives showing the highest potency. scielo.org.mx For this compound, which is an N-benzoyl derivative of alanine (B10760859), modifications to the methyl side chain would likely alter its steric and hydrophobic properties, thereby influencing its biological profile.
Table 2: Predicted Influence of Substituent Variations on the Biochemical Activity of this compound Analogues
| Modification Site | Type of Variation | Predicted Impact on Activity |
|---|---|---|
| Benzoyl Ring | Introduction of electron-withdrawing groups | May enhance interactions with electron-deficient regions of a target protein. |
| Benzoyl Ring | Introduction of bulky hydrophobic groups | Could increase binding affinity through hydrophobic interactions. |
A pharmacophore model for a potential biological target of this compound would likely include several key features based on its chemical structure. These features represent the essential spatial arrangement of molecular properties necessary for biological activity.
A hypothetical pharmacophore could include:
An aromatic feature corresponding to the fluorobenzoyl ring.
A hydrogen bond acceptor from the carbonyl oxygen of the amide.
A hydrogen bond donor from the amide nitrogen.
A hydrogen bond acceptor from the carboxylic acid.
A hydrophobic feature from the methyl group of the alanine moiety.
The development of such a model would typically involve the computational analysis of a set of active and inactive analogues to identify the common structural features required for target interaction. nih.gov
Interaction with Biological Macromolecules (Proteins, Nucleic Acids, Lipids)
The interactions of this compound with biological macromolecules would be primarily non-covalent, driven by a combination of forces.
The binding of this compound to a protein target would likely involve a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. The fluorobenzoyl group could participate in hydrophobic interactions within a binding pocket, while the amide and carboxylic acid moieties are well-suited for forming hydrogen bonds with amino acid residues.
Several biophysical techniques could be employed to characterize these binding events:
Isothermal Titration Calorimetry (ITC): To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
Surface Plasmon Resonance (SPR): To measure the kinetics of binding and dissociation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the specific amino acid residues in the protein that are involved in the interaction.
Studies on other N-acyl amino acids have shown their ability to interact with and modulate the function of various proteins. nih.gov
A detailed understanding of the interaction profile of this compound with its biological target would be crucial for the rational design of improved analogues. rsc.org
Based on the binding mode identified through biophysical and structural studies, medicinal chemists could design new molecules with enhanced potency, selectivity, and pharmacokinetic properties. For example, if a specific hydrophobic pocket in the target protein is not fully occupied by the fluorobenzoyl group, analogues with larger or more optimally shaped aromatic systems could be synthesized. Similarly, if a key hydrogen bond is identified, the molecule could be modified to strengthen this interaction. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.
Computational and Theoretical Studies of 2 2 Fluorobenzoyl Amino Propanoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and reactivity, offering insights that are complementary to experimental data.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
For a molecule like 2-[(2-Fluorobenzoyl)amino]propanoic acid, the HOMO is likely to be located on the electron-rich regions, such as the phenyl ring and the carboxyl group, while the LUMO may be distributed over the electron-deficient parts of the molecule. The precise energy values and distribution would require specific calculations, but analysis of similar N-benzoyl amino acids suggests that these molecules possess significant chemical reactivity, which can be tuned by substituent effects.
Table 1: Representative Frontier Molecular Orbital Energies of Related N-Acyl Amino Acids
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| N-Benzoyl-glycine | -9.5 | -0.8 | 8.7 |
| N-(4-Chlorobenzoyl)-glycine | -9.7 | -1.1 | 8.6 |
| N-Benzoyl-alanine | -9.4 | -0.7 | 8.7 |
Note: The data in this table is illustrative and based on typical values for related compounds. Precise values for this compound require specific computational studies.
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxyl and carbonyl groups, as well as the fluorine atom, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the carboxylic acid would exhibit positive potential, marking them as sites for nucleophilic interaction. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for biological activity.
Molecular Docking and Dynamics Simulations with Biological Targets
Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme.
Binding Mode Predictions and Interaction Energies
Molecular docking studies can predict how this compound might bind to the active site of a biological target. For instance, given the structural similarity of N-acyl amino acids to non-steroidal anti-inflammatory drugs (NSAIDs), a potential target for docking studies could be the cyclooxygenase (COX) enzymes. Docking simulations would predict the binding pose of the molecule within the COX active site and estimate the binding energy, which is an indicator of binding affinity. Key interactions would likely involve hydrogen bonds between the carboxyl group of the ligand and amino acid residues in the active site, as well as hydrophobic interactions involving the phenyl ring.
Table 2: Illustrative Interaction Energies of N-Acyl Amino Acid Derivatives with a Generic Enzyme Active Site
| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| N-Benzoyl-alanine | -7.5 | Arg120, Tyr355, Ser530 |
| N-(2-Fluorobenzoyl)propanoic acid | -8.2 | Arg120, Tyr355, Val349 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.
Conformational Stability in Binding Pockets
Molecular dynamics (MD) simulations can be used to assess the stability of the predicted binding pose of this compound within the binding pocket of a target protein over time. MD simulations provide insights into the flexibility of the ligand and the protein, and can reveal changes in intermolecular interactions. A stable binding mode is characterized by minimal fluctuations in the ligand's position and the maintenance of key interactions throughout the simulation. This analysis is crucial for validating the docking results and understanding the dynamic nature of the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of derivatives of this compound, a QSAR model could be developed to predict their anti-inflammatory activity, for example.
The development of a QSAR model involves calculating various molecular descriptors for each compound in the series, such as electronic, steric, and hydrophobic parameters. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression or partial least squares.
A QSAR study on a series of anti-inflammatory N-arylanthranilic acids, which are structurally related to the target compound, has shown that molecular shape parameters are key determinants of activity. nih.gov Similarly, for a series of this compound derivatives, it is likely that descriptors related to molecular shape, lipophilicity (log P), and electronic properties would be important for their biological activity. researchgate.net A statistically significant QSAR model would allow for the prediction of the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Anti-Inflammatory Agents
| Descriptor Type | Examples | Relevance to Biological Activity |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |
| Steric | Molecular weight, molar refractivity, Verloop parameters | Relates to the size and shape of the molecule, affecting binding site complementarity. nih.gov |
| Hydrophobic | Log P (partition coefficient) | Governs the ability of the molecule to cross cell membranes and interact with hydrophobic pockets in proteins. researchgate.net |
| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecular structure. |
Due to the highly specific nature of the query, detailed computational and theoretical studies focusing exclusively on "this compound" are not available in the public domain. Scientific research literature tends to focus on compounds with known biological activity or those that are part of a broader study on a series of analogues. Without specific studies on this particular molecule, it is not possible to provide a detailed, accurate, and non-speculative article that adheres to the strict requirements of the prompt.
Generating content for the requested sections—such as Descriptors Selection, Model Validation, Predictive Modeling for Novel Analogues, and in silico ADMET predictions—would require fabricating data and research findings, which would be scientifically inaccurate and misleading.
Therefore, this request cannot be fulfilled while maintaining the required standards of accuracy and adherence to factual, verifiable information.
Metabolic Studies and Biotransformation of 2 2 Fluorobenzoyl Amino Propanoic Acid in Vitro/non Clinical
Identification of Metabolic Pathways in Model Biological Systems
There is currently no specific data from studies using model biological systems such as liver microsomes or cell cultures to definitively identify the metabolic pathways of 2-[(2-Fluorobenzoyl)amino]propanoic acid. However, based on the metabolism of structurally related compounds, several theoretical pathways can be postulated.
Enzymatic Hydrolysis of Amide Bond
The amide linkage in this compound is a potential site for enzymatic hydrolysis. This reaction, typically catalyzed by amidases or proteases, would cleave the molecule into 2-fluorobenzoic acid and 2-aminopropanoic acid (alanine). While the enzymatic hydrolysis of amide bonds is a common metabolic pathway for many pharmaceuticals, no studies have specifically confirmed this for the title compound.
Fluorine Metabolism and Defluorination Pathways
The presence of a fluorine atom on the benzoyl ring introduces the possibility of metabolic defluorination. This process can be complex and may involve oxidative mechanisms, potentially leading to the formation of hydroxylated metabolites. The stability of the carbon-fluorine bond generally makes aromatic defluorination a less common metabolic route compared to other transformations. However, without experimental data, the extent to which this compound undergoes defluorination remains unknown.
Characterization of Metabolites of this compound
A critical aspect of understanding a compound's biotransformation is the identification and characterization of its metabolites.
Chromatographic and Spectrometric Analysis of Biotransformation Products
Standard analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are indispensable for separating and identifying metabolites in biological matrices. A thorough search of the scientific literature did not yield any studies that have applied these methods to analyze the biotransformation products of this compound following incubation with in vitro metabolic systems.
Structural Elucidation of Major and Minor Metabolites
Consequently, without the foundational analytical data, there has been no structural elucidation of any major or minor metabolites of this compound. The identities of potential metabolites, such as the aforementioned 2-fluorobenzoic acid and alanine (B10760859), or any hydroxylated or conjugated products, remain purely speculative.
Role of Specific Enzymes in the Biotransformation of this compound
The biotransformation of xenobiotics is mediated by a host of enzymes, primarily from the cytochrome P450 (CYP) superfamily, as well as various hydrolases and transferases. Pinpointing the specific enzymes responsible for the metabolism of this compound would require reaction phenotyping studies using a panel of recombinant human enzymes or specific chemical inhibitors. To date, no such studies have been published, leaving the enzymatic basis of its metabolism entirely uncharacterized.
Cytochrome P450 (CYP) Mediated Metabolism
There is no specific information available in the reviewed literature concerning the metabolism of this compound mediated by Cytochrome P450 enzymes. While CYP enzymes are a major pathway for the metabolism of many xenobiotics, their specific involvement in the biotransformation of this compound has not been documented.
Table 1: Hypothetical CYP-Mediated Metabolites of this compound
| Putative Metabolite | Metabolic Reaction | CYP Isoforms (Hypothetical) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No actual metabolic data for this compound has been found.
Other Enzyme Systems Involved (e.g., Esterases, Amide Hydrolases)
No studies were identified that investigated the role of other enzyme systems, such as esterases or amide hydrolases, in the metabolism of this compound. The amide bond present in the molecule could theoretically be a substrate for amide hydrolases, which would cleave the molecule into 2-fluorobenzoic acid and alanine. However, no experimental evidence confirms this metabolic pathway.
Table 2: Potential Metabolites from Other Enzyme Systems
| Putative Metabolite | Enzyme System (Hypothetical) | Metabolic Reaction |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No actual metabolic data for this compound has been found.
Potential Applications of 2 2 Fluorobenzoyl Amino Propanoic Acid As a Research Tool
Development as a Chemical Probe for Biological Processes
Chemical probes are essential tools for dissecting complex biological systems. The structure of 2-[(2-Fluorobenzoyl)amino]propanoic acid makes it an intriguing candidate for development into a chemical probe to investigate a variety of biological processes, particularly in the realm of proteomics.
Use in Affinity-Based Proteomic Studies
Affinity-based proteomics is a powerful technique used to identify and characterize protein-protein interactions and to discover the targets of bioactive small molecules. N-acyl amino acids can be employed as chemical probes in these studies. By immobilizing the molecule on a solid support, it can be used as "bait" to capture interacting proteins from a cell lysate.
The 2-fluorobenzoyl group can play a crucial role in these experiments. The fluorine atom can engage in specific interactions, such as hydrogen bonds, with protein targets, potentially leading to the identification of novel binding partners that would not be discovered with non-fluorinated analogues. Furthermore, the propanoic acid handle provides a convenient point for attachment to a resin or for the introduction of a reporter tag, such as biotin (B1667282), for subsequent detection and isolation of protein complexes. This approach, often referred to as chemical proteomics, allows for the elucidation of the molecular targets of a compound, providing insights into its mechanism of action. portlandpress.comportlandpress.com
Table 1: Potential Components for an Affinity-Based Proteomic Study Using this compound
| Component | Role in the Experiment |
| This compound | The "bait" molecule to capture interacting proteins. |
| Solid Support (e.g., Agarose beads) | The matrix to which the bait molecule is immobilized. |
| Cell Lysate | The source of proteins to be screened for interactions. |
| Reporter Tag (e.g., Biotin) | A tag conjugated to the bait or captured proteins for detection. |
| Detection Reagent (e.g., Streptavidin-HRP) | Binds to the reporter tag for visualization (e.g., via Western blot). |
| Mass Spectrometry | To identify the captured proteins. |
Fluorescent or Radiolabeled Analogues for Imaging Research
Fluorescence spectroscopy and radiolabeling are indispensable techniques for visualizing and quantifying biological processes in real-time. researchgate.netrsc.org this compound can serve as a scaffold for the synthesis of fluorescent or radiolabeled probes.
A fluorescent dye could be attached to the molecule, for instance, at the carboxylic acid group, to create a fluorescent analogue. acs.org Such probes could be used to study the uptake and localization of the compound within cells, providing valuable information about its cellular distribution and potential sites of action. The development of fluorescent α-amino acids has been a significant area of research, enabling insights into peptide and protein behavior within cellular environments. researchgate.netrsc.orgnih.gov
Similarly, the introduction of a radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the 2-fluorobenzoyl group would yield a radiolabeled tracer for Positron Emission Tomography (PET) imaging. nih.govfrontiersin.org PET imaging with radiolabeled amino acids is a powerful diagnostic tool in oncology, as many tumors exhibit increased amino acid transport and metabolism. nih.govnih.govresearchgate.net An ¹⁸F-labeled version of this compound could potentially be used to image tumors and monitor their response to therapy. The synthesis of such radiotracers often involves the preparation of suitable precursors for the efficient incorporation of the radioisotope. unimelb.edu.au
Precursor for Advanced Chemical Synthesis
Beyond its potential as a biological probe, this compound can also serve as a valuable building block in the synthesis of more complex molecules with tailored properties.
Building Block for Peptidomimetics and Macrocycles
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. nih.govnih.gov The incorporation of non-canonical amino acids, like this compound, into peptide sequences is a common strategy for creating peptidomimetics. The 2-fluorobenzoyl group can influence the conformational preferences of the peptide backbone and introduce new binding interactions, potentially leading to compounds with enhanced biological activity. Fluorinated amino acids are increasingly utilized in drug design to improve the pharmacokinetic properties of peptide-based therapeutics. nbinno.comnih.govnbinno.com
Macrocycles, cyclic molecules often derived from peptides, are another important class of therapeutic agents. The synthesis of macrocycles can be achieved through various cyclization strategies. nih.govresearchgate.netnih.govrsc.org this compound could be incorporated into a linear precursor that is then cyclized to form a macrocyclic peptidomimetic. The fluorinated aromatic ring could play a role in pre-organizing the linear precursor for efficient cyclization and could also contribute to the final biological activity of the macrocycle.
Chiral Auxiliary or Ligand in Catalysis Research
The chiral nature of this compound, derived from the L- or D-alanine backbone, makes it a candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which they are removed. N-protected amino acids have been shown to act as a source of chirality in inducing helical structures in macromolecular catalysts. nih.gov
Alternatively, the compound could be modified to act as a chiral ligand for a metal catalyst. Amino acids and their derivatives are attractive choices for ligands due to their ready availability in enantiomerically pure forms. mdpi.comresearchgate.net For example, the carboxylic acid could be coordinated to a metal center, while the fluorobenzoyl group could influence the steric and electronic environment around the metal, thereby directing the stereochemical course of a catalytic reaction. Mono-N-protected amino acids have been successfully employed as bidentate ligands in palladium-catalyzed C-H functionalization reactions. mdpi.com
Contribution to Understanding Fluorine in Medicinal Chemistry
The strategic placement of fluorine atoms in drug candidates can have profound effects on their physicochemical and pharmacological properties. Studying compounds like this compound can provide valuable insights into the nuanced roles of fluorine in molecular recognition and function.
The 2-fluorobenzoyl moiety is of particular interest. The fluorine atom at the ortho position can influence the conformation of the benzoyl group through steric and electronic effects. nih.gov It can also participate in intramolecular hydrogen bonding with the adjacent amide proton, which can restrict the conformational flexibility of the molecule. doi.org This conformational locking can be advantageous in drug design, as it can pre-organize a molecule into a bioactive conformation, leading to higher binding affinity for its target.
Furthermore, the fluorine atom can modulate the lipophilicity and metabolic stability of the molecule. nbinno.com By systematically studying the effects of the 2-fluoro substitution on the properties and biological activities of a series of related compounds, researchers can gain a deeper understanding of how to strategically employ fluorine to optimize drug candidates. This knowledge is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles. nih.govresearchgate.net
Table 2: Key Properties Influenced by the 2-Fluorobenzoyl Group
| Property | Potential Effect of the 2-Fluorobenzoyl Group |
| Conformation | Can induce a coplanar conformation through intramolecular C-F···H-N hydrogen bonding. nih.govdoi.org |
| Binding Affinity | The fluorine atom can act as a hydrogen bond acceptor, potentially increasing binding affinity to a target protein. |
| Lipophilicity | Fluorine substitution generally increases lipophilicity, which can affect membrane permeability and bioavailability. nbinno.com |
| Metabolic Stability | The C-F bond is very strong, and fluorination can block sites of metabolic oxidation, increasing the compound's half-life. nbinno.comnbinno.com |
| pKa | The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons. |
Case Study for Fluorine’s Impact on Bioactivity and Metabolism
The substitution of a hydrogen atom with fluorine on the benzoyl moiety introduces significant electronic and conformational changes that can profoundly impact a molecule's biological activity and metabolic stability. The ortho-fluoro substitution in this compound provides a clear case study for these effects.
Physicochemical and Metabolic Profile Comparison
These anticipated changes are summarized in the table below, comparing the subject compound with its non-fluorinated parent structure.
Table 1: Comparative Physicochemical and Metabolic Properties
| Property | N-Benzoyl-alanine (Analog) | This compound | Rationale for Change |
|---|---|---|---|
| Calculated LogP | Lower | Higher | Fluorine substitution generally increases lipophilicity. tandfonline.com |
| pKa (Carboxylic Acid) | Higher | Lower | The electron-withdrawing fluorine atom acidifies the proton. |
| Amide Bond Stability | Susceptible to hydrolysis | Potentially more stable | Steric hindrance from the ortho-fluorine may protect against enzymatic cleavage. nih.gov |
| Aromatic Ring Metabolism | Susceptible to oxidation | More resistant | The C-F bond is highly stable and blocks a site of potential CYP-mediated hydroxylation. pressbooks.pub |
This comparative analysis demonstrates how this compound can be used as a research tool to quantify the improvements in drug-like properties conferred by a single fluorine atom. It allows for systematic studies into blocking metabolic "soft spots" and fine-tuning electronic properties to enhance biological function. researchgate.net
Insights into Fluorine-Mediated Drug-Target Interactions
Beyond its influence on metabolism and lipophilicity, the fluorine atom in this compound can directly participate in and modulate interactions with biological targets such as proteins and enzymes. While fluorine is a weak hydrogen bond acceptor, its unique electronic nature allows it to engage in a range of non-covalent interactions that can enhance binding affinity and selectivity. nih.govacs.org
Potential Molecular Interactions
The ortho-positioning of the fluorine atom places it in close proximity to the amide linkage, potentially influencing the conformation of the entire N-benzoyl-alanine scaffold. researchgate.netacs.org This conformational control can pre-organize the molecule into a bioactive shape that is more favorable for binding to a target protein. nih.gov
The specific interactions that the fluorine atom can mediate are diverse and depend on the chemical environment of the protein's binding pocket. These potential interactions make the compound a valuable probe for studying the role of fluorine in molecular recognition.
Table 2: Potential Fluorine-Mediated Interactions with a Biological Target
| Interaction Type | Description | Potential Impact on Binding |
|---|---|---|
| Hydrogen Bonding | The fluorine atom can act as a weak hydrogen bond acceptor with donors like amide backbones (N-H) or polar side chains (e.g., from asparagine, glutamine). tandfonline.comnih.gov | Contributes to binding affinity and specificity. |
| Dipole-Dipole Interactions | The strong C-F bond dipole can align favorably with polar groups in the binding site, such as carbonyls (C=O) from the peptide backbone or amino acid side chains. | Orients the ligand within the binding pocket and enhances affinity. |
| Hydrophobic Interactions | The fluorinated ring can engage in favorable hydrophobic or "fluorophilic" interactions within non-polar pockets of a protein. dntb.gov.ua | Increases binding affinity through the hydrophobic effect. |
| Orthogonal Multipolar Interactions | The fluorine can interact with the partial positive charge on carbonyl carbons of a protein backbone. tandfonline.com | Provides additional stabilizing forces and directional binding. |
By using this compound in structural biology studies (e.g., X-ray crystallography) or in computational modeling, researchers can directly visualize and analyze these fluorine-specific interactions. acs.org Such studies provide crucial insights that guide the rational design of more potent and selective fluorinated drug candidates. The compound thus serves not just as a molecule with potentially improved properties, but as a fundamental tool for exploring the sophisticated and powerful role of fluorine in drug design. dntb.gov.uanih.gov
Future Research Horizons for this compound
The scientific journey for many chemical compounds evolves from initial synthesis to a deeper exploration of their potential applications. For this compound, a molecule possessing a unique combination of a fluorinated aromatic ring, an amide linkage, and a chiral amino acid moiety, the path forward lies in a multidisciplinary approach to unlock its full potential. The following sections outline key future research directions and unexplored areas of investigation for this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 2-[(2-Fluorobenzoyl)amino]propanoic acid, and how can purity be ensured?
- Methodological Answer : A common approach involves coupling 2-fluorobenzoic acid with a protected amino acid (e.g., Fmoc-L-alanine) using carbodiimide-based reagents like EDC or DCC. Post-coupling, the Fmoc group is removed with piperidine. Purification via reverse-phase HPLC or recrystallization is critical to achieve >95% purity, as impurities from incomplete coupling or side reactions can affect downstream applications. Analytical techniques like NMR (for structural confirmation) and LC-MS (for mass verification) are essential .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines (29 CFR 1910.1020) for chemical exposure monitoring. Use fume hoods for synthesis steps to minimize inhalation risks. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Emergency showers and eyewash stations must be accessible. Contaminated clothing should be removed immediately and laundered separately using trained protocols .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic methods:
- 1H/13C NMR : Verify the presence of the 2-fluorobenzoyl group (aromatic protons at δ 7.2–8.1 ppm) and the propanoic acid backbone (α-proton at δ 4.2–4.5 ppm).
- FT-IR : Confirm amide bond formation (C=O stretch at ~1650–1680 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹).
- HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Variability in activity (e.g., enzyme inhibition) may arise from differences in assay conditions (pH, temperature) or compound solubility. Standardize assays using buffered solutions (e.g., PBS at pH 7.4) and DMSO as a co-solvent (≤0.1% v/v). Replicate experiments with independent synthetic batches to rule out impurity effects. Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrate assays) .
Q. What experimental approaches can elucidate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months. Monitor degradation via HPLC.
- Photostability : Expose to UV-Vis light (300–800 nm) and compare with dark controls.
- Hydrolytic Stability : Test in buffers across pH 3–10. Degradation products (e.g., free 2-fluorobenzoic acid) can be quantified using LC-MS/MS .
Q. How can computational modeling guide the optimization of this compound’s interactions with target enzymes?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to active sites. Focus on the fluorobenzoyl group’s electrostatic interactions and the carboxylic acid’s hydrogen-bonding potential. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) and measure binding affinities via ITC (isothermal titration calorimetry). Adjust substituents on the benzoyl ring to enhance steric complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
